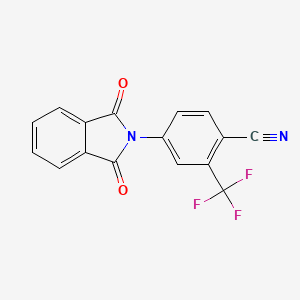
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluorométhyl)benzonitrile est un composé organique complexe caractérisé par la présence d'un groupe phtalimide et d'un groupe trifluorométhyle lié à un noyau de benzonitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluorométhyl)benzonitrile implique généralement les étapes suivantes :
Formation du groupe phtalimide : L'étape initiale implique la réaction de l'anhydride phtalique avec de l'ammoniac ou une amine primaire pour former l'intermédiaire phtalimide.
Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle peut être introduit par une réaction de substitution nucléophile à l'aide d'un agent trifluorométhylant approprié, tel que l'iodure de trifluorométhyle ou le sulfonate de trifluorométhyle.
Formation du noyau de benzonitrile :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluorométhyl)benzonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de la recherche scientifique
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluorométhyl)benzonitrile a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans les études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action de 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluorométhyl)benzonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :
Inhibant les enzymes : Se liant au site actif des enzymes et empêchant leur fonctionnement normal.
Modulant les récepteurs : Interagissant avec les récepteurs cellulaires pour modifier les voies de transduction du signal.
Induisant l'apoptose : Déclenchant la mort cellulaire programmée dans les cellules cancéreuses par l'activation de voies apoptotiques spécifiques.
Applications De Recherche Scientifique
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Phtalimides : Composés contenant le groupe phtalimide, comme la N-phénylphtalimide.
Trifluorométhylbenzonitriles : Composés avec un groupe trifluorométhyle lié à un noyau de benzonitrile, comme le 4-(trifluorométhyl)benzonitrile.
Unicité
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluorométhyl)benzonitrile est unique en raison de la combinaison des groupes phtalimide et trifluorométhyle, qui confèrent des propriétés chimiques distinctes et des applications potentielles. Cette combinaison n'est pas souvent trouvée dans d'autres composés, ce qui en fait une molécule précieuse pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C16H7F3N2O2 |
|---|---|
Poids moléculaire |
316.23 g/mol |
Nom IUPAC |
4-(1,3-dioxoisoindol-2-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H7F3N2O2/c17-16(18,19)13-7-10(6-5-9(13)8-20)21-14(22)11-3-1-2-4-12(11)15(21)23/h1-7H |
Clé InChI |
XTINQKHFHJGIQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


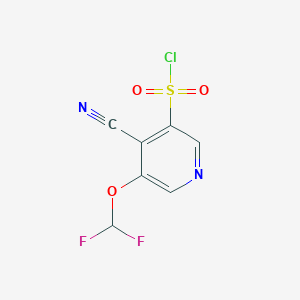


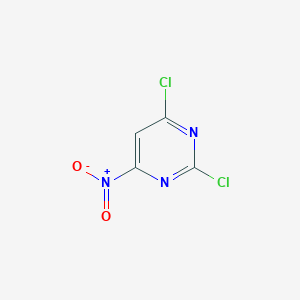
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
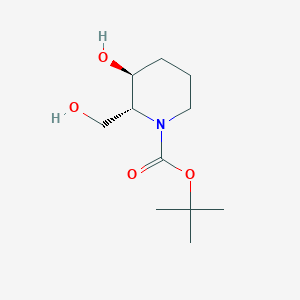
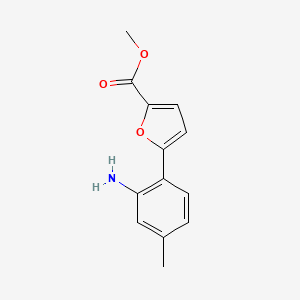
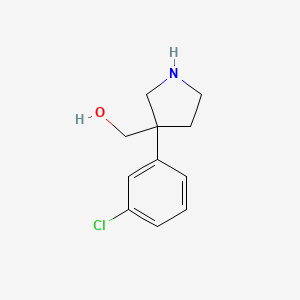
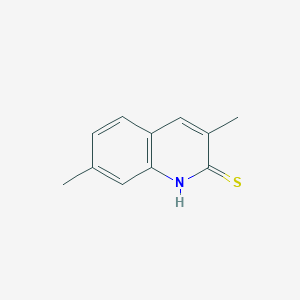
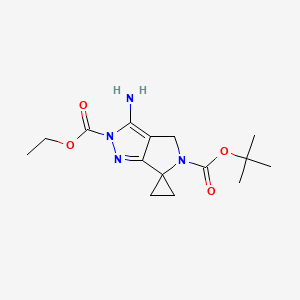



![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
